2-Bromo-1-(4-bromopyridin-3-YL)ethanone
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Overview
Description
2-Bromo-1-(4-bromopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6Br2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic chemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone typically involves the bromination of 1-(4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-bromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
2-Bromo-1-(4-bromopyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-bromopyridin-3-yl)ethanone involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromopyridin-2-yl)ethanone
- 1-(4-Bromopyridin-2-yl)ethanone
- 2-Bromo-1-(3-pyridyl)ethanone
Uniqueness
2-Bromo-1-(4-bromopyridin-3-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a versatile intermediate in organic synthesis compared to its similar compounds .
Properties
Molecular Formula |
C7H5Br2NO |
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Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3H2 |
InChI Key |
WNUWJXKOKHMBNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1Br)C(=O)CBr |
Origin of Product |
United States |
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